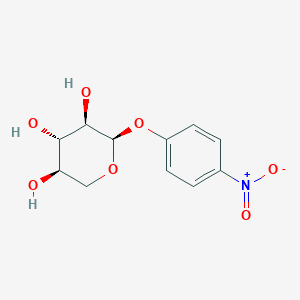

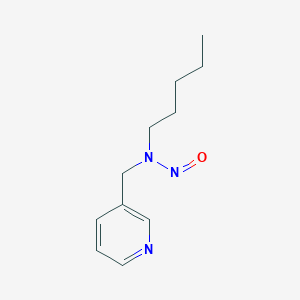

![molecular formula C17H24N4O7S2 B013862 N-[S-(2-吡啶硫基)半胱氨酰]乙二胺-N,N,N',N'-四乙酸,单酰胺 CAS No. 143541-95-1](/img/structure/B13862.png)

N-[S-(2-吡啶硫基)半胱氨酰]乙二胺-N,N,N',N'-四乙酸,单酰胺

描述

Synthesis Analysis

The synthesis of derivatives of ethylenediamine-N,N,N',N'-tetraamides, including compounds related to N-[S-(2-Pyridylthio)cysteaminyl]ethylenediamine-N,N,N',N'-tetraacetic Acid, Monoamide, involves complex organic reactions that introduce substituents affecting the molecular and supramolecular geometries of these compounds. These synthetic processes are tailored to modify the chemical functionalities and enhance the compound's ability to interact with metal ions or participate in further chemical transformations (Rajput, Sanphui, & Biradha, 2007).

Molecular Structure Analysis

The molecular geometry of derivatives of ethylenediamine-N,N,N',N'-tetraamides, including the compound of interest, can exhibit various types of molecular geometries depending on the substituents. These geometries are crucial for understanding the compound's interaction with metal ions and its overall chemical reactivity. The presence of intramolecular hydrogen bonds and the specific geometrical arrangements play a significant role in the compound's stability and reactivity (Rajput, Sanphui, & Biradha, 2007).

Chemical Reactions and Properties

The chemical reactivity of N-[S-(2-Pyridylthio)cysteaminyl]ethylenediamine-N,N,N',N'-tetraacetic Acid, Monoamide, like its parent compounds, involves chelation with metal ions. These reactions are influenced by the ethylenediamine backbone and the specific substituents, affecting the compound's ability to sequester metals. The introduction of the pyridylthio group may enhance its selectivity or affinity for certain metal ions, making it useful for applications in metal ion sequestration or as a ligand in coordination chemistry (Bass & Fromm, 1985).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystal structure, are determined by their molecular geometry and the nature of substituents. The analysis of crystal structures of ethylenediamine-N,N,N',N'-tetraamides derivatives reveals the impact of substituents on the compounds' physical properties, including their phase stability, solubility in various solvents, and interaction with light and other electromagnetic radiation (Rajput, Sanphui, & Biradha, 2007).

Chemical Properties Analysis

The chemical properties, including reactivity towards other chemicals, pH sensitivity, and behavior in different chemical environments, are crucial for understanding the applications and limitations of N-[S-(2-Pyridylthio)cysteaminyl]ethylenediamine-N,N,N',N'-tetraacetic Acid, Monoamide. The chelating ability, influenced by the ethylenediamine core and the substituents, determines its interaction with metal ions, which is a key aspect of its chemical behavior and applications (Bass & Fromm, 1985).

科学研究应用

N-(邻羟基环己基)-乙二胺-N,N′N'-三乙酸作为几种金属阳离子的络合剂,具有稳定的作用 (Schubert, Anderegg, & Schwarzenbach, 1960).

乙二胺四乙酸可以破坏糖盐复合物,提高制糖工业中的糖回收率 (Shukla & Prabhu, 1958).

乙二胺-N,N,N',N'-四乙酸的衍生物溶液中酸碱相互作用的热化学研究揭示了这些化合物的结构特征 (Gridchin, 2017).

双功能聚(氨基羧酸盐)螯合剂可以由 4-硝基苄基取代的大环四胺合成 (McMurry et al., 1992).

二硫代氨基甲酸盐和胺与铂(II)和钯(II)络合物,包括与乙二胺-N,N,N',N'-四乙酸衍生物相关的络合物,在体外对人类白血病 HL-60 和 HeLa 细胞表现出细胞抑制活性 (Faraglia et al., 2001).

乙二胺-N,N,N',N'-四酰胺的晶体结构表现出基于取代基的分子几何形状的变化,影响其潜在应用 (Rajput, Sanphui, & Biradha, 2007).

正在探索使用乙二胺二琥珀酸这样的可生物降解螯合剂在各种工业、农业和家庭应用中的 (Pinto, Neto, & Soares, 2014).

属性

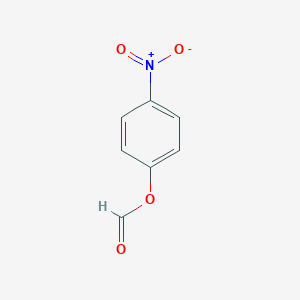

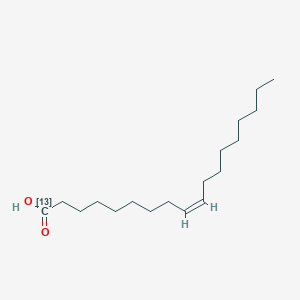

IUPAC Name |

2-[2-[bis(carboxymethyl)amino]ethyl-[2-oxo-2-[2-(pyridin-2-yldisulfanyl)ethylamino]ethyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N4O7S2/c22-13(18-5-8-29-30-14-3-1-2-4-19-14)9-20(10-15(23)24)6-7-21(11-16(25)26)12-17(27)28/h1-4H,5-12H2,(H,18,22)(H,23,24)(H,25,26)(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBUUZMAGWSBIBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)SSCCNC(=O)CN(CCN(CC(=O)O)CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N4O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00409155 | |

| Record name | 2,2'-[(2-{(Carboxymethyl)[2-oxo-2-({2-[(pyridin-2-yl)disulfanyl]ethyl}amino)ethyl]amino}ethyl)azanediyl]diacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00409155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[S-(2-Pyridylthio)cysteaminyl]ethylenediamine-N,N,N',N'-tetraacetic Acid, Monoamide | |

CAS RN |

143541-95-1 | |

| Record name | 2,2'-[(2-{(Carboxymethyl)[2-oxo-2-({2-[(pyridin-2-yl)disulfanyl]ethyl}amino)ethyl]amino}ethyl)azanediyl]diacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00409155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。